Tert-butyl (6-hydrazino-6-oxohexyl)carbamate
Overview
Description
Tert-butyl (6-hydrazino-6-oxohexyl)carbamate is a chemical compound with the molecular formula C11H23N3O3. It is known for its unique structure, which includes a hydrazine group and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-hydrazino-6-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-oxohexanoic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-hydrazino-6-oxohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The carbamate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Tert-butyl (6-hydrazino-6-oxohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (6-hydrazino-6-oxohexyl)carbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group may also participate in interactions with biological molecules, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-oxohexyl)carbamate
- Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, hydrazide
Uniqueness
Tert-butyl (6-hydrazino-6-oxohexyl)carbamate is unique due to the presence of both hydrazine and carbamate groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
Tert-butyl (6-hydrazino-6-oxohexyl)carbamate (C11H23N3O3) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a hydrazino-oxohexyl chain, which contributes to its reactivity and biological interactions. Its molecular weight is approximately 245.319 g/mol, and it is characterized by the presence of a hydrazine functional group, known for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes.
The biological activity of this compound primarily stems from its interaction with specific molecular targets:
- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity.
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit various enzymes, suggesting that this compound may also possess enzyme-inhibitory properties.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antitumor Activity : Similar compounds have been shown to possess antitumor properties by inhibiting pathways critical for cancer cell survival .
- Enzyme Modulation : The compound's ability to interact with enzymes suggests potential applications in modulating biochemical pathways relevant to diseases such as cancer and metabolic disorders .
Comparative Analysis with Related Compounds
To highlight the unique features of this compound, a comparison with related compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C11H23N3O3 | Contains hydrazine; potential for enzyme inhibition |
Tert-butyl 6-amino-6-oxohexylcarbamate | C11H21N3O3 | Lacks hydrazine; potentially different bioactivity |
Tert-butyl 4-hydrazinobutanoate | C10H20N4O2 | Similar hydrazine functionality; different chain length |
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have demonstrated that derivatives similar to this compound can inhibit histone deacetylases (HDACs), which are critical in cancer biology. These compounds showed IC50 values significantly lower than traditional inhibitors, indicating enhanced potency .
- Therapeutic Applications : Ongoing research is exploring the use of this compound in therapeutic contexts, particularly for its potential role in cancer treatment through the modulation of key signaling pathways.
Applications in Scientific Research
This compound has several applications across various fields:
- Medicinal Chemistry : Investigated for its potential as a therapeutic agent against various diseases.
- Biological Research : Used in studies focused on enzyme interactions and protein modifications.
- Material Science : Explored for its utility in developing new materials due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-(6-hydrazinyl-6-oxohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(15)14-12/h4-8,12H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCRHWFCTHTSHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092291-07-0 | |
Record name | tert-butyl N-[5-(hydrazinecarbonyl)pentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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